molecular formula C20H16N2O4 B590032 (S)-(+)-Camptothecin-d5 CAS No. 1329616-37-6

(S)-(+)-Camptothecin-d5

Cat. No.: B590032
CAS No.: 1329616-37-6
M. Wt: 353.389
InChI Key: VSJKWCGYPAHWDS-CWDCNSFUSA-N
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Description

(S)-(+)-Camptothecin-d5 is a deuterated form of camptothecin, a naturally occurring alkaloid derived from the Camptotheca acuminata tree. This compound is known for its potent anti-cancer properties, primarily due to its ability to inhibit the enzyme topoisomerase I, which is essential for DNA replication. The deuterated version, this compound, is used in research to study the pharmacokinetics and metabolic pathways of camptothecin due to its enhanced stability and reduced metabolic degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-(+)-Camptothecin-d5 involves the incorporation of deuterium atoms into the camptothecin molecule. This can be achieved through various synthetic routes, including:

    Deuterium Exchange Reactions: Utilizing deuterated solvents and catalysts to replace hydrogen atoms with deuterium in the camptothecin molecule.

    Total Synthesis: Constructing the camptothecin-d5 molecule from deuterated starting materials through a series of chemical reactions, including cyclization and functional group transformations.

Industrial Production Methods: Industrial production of this compound typically involves large-scale deuterium exchange reactions due to their efficiency and cost-effectiveness. The process is optimized to ensure high yield and purity of the final product, which is crucial for its use in scientific research.

Chemical Reactions Analysis

Types of Reactions: (S)-(+)-Camptothecin-d5 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.

    Reduction: Reduction reactions can modify the functional groups in the molecule, potentially altering its pharmacological properties.

    Substitution: Substitution reactions can introduce new functional groups into the molecule, enabling the synthesis of novel derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under various conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include various camptothecin derivatives, each with unique chemical and biological properties.

Scientific Research Applications

(S)-(+)-Camptothecin-d5 has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry to study the metabolism and degradation pathways of camptothecin.

    Biology: Employed in cellular and molecular biology research to investigate the mechanisms of topoisomerase I inhibition and DNA damage response.

    Medicine: Utilized in pharmacokinetic studies to understand the distribution, metabolism, and excretion of camptothecin in the body.

    Industry: Applied in the development of new anti-cancer drugs and therapeutic agents by serving as a model compound for drug design and optimization.

Mechanism of Action

The primary mechanism of action of (S)-(+)-Camptothecin-d5 involves the inhibition of topoisomerase I, an enzyme that relaxes supercoiled DNA during replication. By stabilizing the topoisomerase I-DNA complex, the compound prevents the re-ligation of DNA strands, leading to DNA damage and cell death. This mechanism is particularly effective against rapidly dividing cancer cells, making this compound a valuable tool in cancer research.

Comparison with Similar Compounds

    Irinotecan: A semi-synthetic derivative of camptothecin used in chemotherapy.

    Topotecan: Another camptothecin derivative used to treat various cancers.

    9-Aminocamptothecin: A camptothecin analog with enhanced water solubility and anti-tumor activity.

Uniqueness: (S)-(+)-Camptothecin-d5 is unique due to its deuterated nature, which provides enhanced stability and reduced metabolic degradation compared to non-deuterated camptothecin. This makes it an ideal compound for detailed pharmacokinetic and metabolic studies, providing valuable insights into the behavior of camptothecin and its derivatives in biological systems.

Properties

IUPAC Name

(19S)-19-hydroxy-19-(1,1,2,2,2-pentadeuterioethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4/c1-2-20(25)14-8-16-17-12(7-11-5-3-4-6-15(11)21-17)9-22(16)18(23)13(14)10-26-19(20)24/h3-8,25H,2,9-10H2,1H3/t20-/m0/s1/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSJKWCGYPAHWDS-CWDCNSFUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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